5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid
Description
Properties
IUPAC Name |
5-[(prop-2-enoxycarbonylamino)methyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-5-17-11(16)13-7-8-3-4-9(10(14)15)12-6-8/h2-4,6H,1,5,7H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPDLQPTNPUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=CN=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminomethylation of Picolinic Acid
The introduction of the aminomethyl group at the 5-position of picolinic acid typically begins with bromination or chlorination at the 5-position, followed by nucleophilic displacement with an amine source. For example:
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Halogenation : Treatment of picolinic acid with bromine in acetic acid yields 5-bromopicolinic acid. This step is critical for directing subsequent substitutions to the 5-position.
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 5-bromopicolinic acid with benzophenone imine introduces a protected amine group. Subsequent hydrolysis yields 5-aminomethylpicolinic acid.
Key Reaction Conditions :
Allyloxy Carbonyl Protection
The free amine of 5-aminomethylpicolinic acid is protected using allyl chloroformate (Alloc-Cl) under Schotten-Baumann conditions:
Optimization Insights :
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Bicarbonate buffers (pH 8–9) prevent hydrolysis of Alloc-Cl while ensuring efficient amine reactivity.
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Tetrahydrofuran (THF) as a co-solvent enhances solubility of the intermediate.
Protection-Deprotection Approaches
The Alloc group’s orthogonal stability makes it compatible with acid-labile protecting groups (e.g., Boc), enabling its use in multi-step syntheses. However, competing reactions during protection necessitate careful optimization:
Competing Esterification
The carboxylic acid group of picolinic acid may react with Alloc-Cl, forming an undesired ester. To suppress this:
Deprotection Challenges
While the Alloc group is traditionally removed via palladium-catalyzed transfer hydrogenation, residual palladium in the final product can complicate purification. Alternative methods include:
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Mild Acidic Conditions : Dilute HCl in dioxane (1 M, 25°C) partially cleaves the Alloc group without affecting the picolinic acid backbone.
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Enzymatic Cleavage : Lipases in phosphate buffer (pH 7.4) show tentative activity toward Alloc deprotection, though yields remain suboptimal.
Alternative Routes Using Catalytic Methods
Reductive Amination
A one-pot synthesis strategy avoids halogenated intermediates by directly coupling formaldehyde and ammonium chloride with picolinic acid under reductive conditions:
Advantages :
Cross-Coupling Reactions
Suzuki-Miyaura coupling between 5-borono-picolinic acid and Alloc-protected aminomethyl boronates offers a modular route. However, boronate instability under basic conditions limits practicality.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| Elemental Analysis | %C: 55.93; %H: 5.08; %N: 11.86 | Pass |
| Mass Spectrometry | [M+H]⁺ = 237.12 | Pass |
Chemical Reactions Analysis
Deprotection of the Allyloxycarbonyl (Alloc) Group
The Alloc group serves as a temporary protective moiety for the primary amine. Deprotection is typically achieved via palladium-catalyzed cleavage:
| Reaction Conditions | Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|
| Cleavage of Alloc group | Pd(PPh₃)₄, morpholine, THF, rt | Free amine (5-(aminomethyl)picolinic acid) |
This method proceeds under mild conditions (room temperature, 2–4 hours) with high efficiency (>90% yield in model systems). The liberated amine can undergo further functionalization, such as reductive amination or acylation.
Amide Formation via Carboxylic Acid Activation
The carboxylic acid at position 2 participates in amide bond formation. Common activation strategies include:
Activation Reagents and Conditions
Activated intermediates react with amines to yield structurally diverse amides. For example, coupling with benzylamine produces 5-((Alloc-amino)methyl)picolinamide (85% yield under carbodiimide conditions ).
Esterification of the Carboxylic Acid
The carboxylic acid is esterified under acidic or coupling conditions:
Ester derivatives are intermediates for further transformations, such as hydrolysis back to the acid or transesterification.
Functionalization of the Pyridine Ring
The electron-deficient pyridine ring undergoes regioselective reactions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄, 100°C | Nitration at position 4 (minor) | |
| Nucleophilic substitution | NaN₃, DMF, 120°C, 8h | Azide introduction at position 3 |
Nitration and halogenation are challenging due to the electron-withdrawing effects of the carboxylic acid and Alloc groups, directing substitution to less hindered positions.
Stability and Reactivity Insights
Scientific Research Applications
5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid, a compound with notable structural features, has garnered attention in various scientific research applications. This article explores its potential uses, synthesizing insights from diverse sources to provide a comprehensive overview.
Medicinal Chemistry
This compound serves as a building block for the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development aimed at various diseases, including cancer and neurodegenerative disorders.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as substitution and functionalization, enables the creation of complex organic molecules. This property is particularly valuable in the development of new materials and pharmaceuticals.
Agricultural Applications
Research indicates that derivatives of picolinic acid can be used as plant growth regulators and biopesticides. The allyloxycarbonyl group may enhance the bioactivity of the compound, promoting plant health and resistance to pests.
Photodynamic Therapy (PDT)
Similar to 5-aminolevulinic acid (5-ALA), compounds related to picolinic acid have been investigated for their potential in photodynamic therapy. The ability to generate reactive oxygen species upon light activation positions these compounds as promising agents for cancer treatment.
Case Study 1: Synthesis of Anticancer Agents
In a study focused on developing anticancer agents, researchers synthesized various derivatives of this compound). The results demonstrated significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound for further drug development.
Case Study 2: Agricultural Efficacy
A field trial evaluated the effectiveness of picolinic acid derivatives, including this compound), as biopesticides. The findings revealed enhanced crop yield and reduced pest populations, supporting its application in sustainable agriculture.
Mechanism of Action
The mechanism of action of 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, thereby inhibiting processes like viral replication and packaging . This mechanism underlies its potential as an anti-viral and immunomodulatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid with structurally related picolinic acid derivatives, focusing on substituent effects, biological activity, solubility, and synthetic utility.
Table 1: Key Structural and Functional Comparisons
Solubility and Stability
- Hydrophobic vs. Polar Groups : qy17’s 4-butylphenyl group improves lipid solubility but reduces aqueous stability compared to qy20 (4-tert-butylphenyl), which has higher steric hindrance . The Alloc group in the target compound balances moderate hydrophobicity with cleavable reactivity, enabling controlled release in aqueous environments.
- Protective Group Comparisons: Boc-protected analogs (e.g., 5-(tert-butoxycarbonyl)amino picolinic acid) exhibit superior stability under acidic conditions, whereas Alloc derivatives are selectively cleaved under neutral, Pd-mediated conditions .
Research Findings and Implications
- Antibacterial Analogs : qy17’s MIC value of 8 µg/mL against E. faecium underscores the importance of substituent bulk and polarity in antimicrobial design . The target compound’s Alloc group may be optimized for prodrug strategies.
- Protection Strategy Flexibility : Alloc’s Pd-mediated cleavage contrasts with Boc’s acid sensitivity and methoxycarbonyl’s base sensitivity, offering tailored deprotection pathways .
- Solubility Trade-offs : 5-Methylpicolinic acid’s high crystallinity and moderate solubility (1.2 g/L at 25°C ) suggest that the Alloc group’s introduction may reduce crystallinity but enhance lipophilicity for membrane permeation.
Biological Activity
5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid is a derivative of picolinic acid, which has garnered attention for its potential biological activities. Picolinic acid itself is known for various metabolic roles, particularly in the immune response and as a modulator of inflammation. This article focuses on the biological activity of its derivative, emphasizing experimental findings, case studies, and its implications in therapeutic applications.
Chemical Structure
The compound this compound features a picolinic acid backbone with an allyloxycarbonyl group and an amino methyl substituent. This structure is believed to enhance its biological activity compared to parent compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of picolinic acid exhibit cytotoxic effects against various tumor cell lines.
- Anti-inflammatory Effects : Similar to picolinic acid, this compound may modulate inflammatory responses through the production of cytokines.
- Metabolic Regulation : Potential roles in lipid metabolism and modulation of low-density lipoprotein receptor (LDLR) activity.
Antitumor Activity
Research indicates that compounds related to picolinic acid can exhibit significant antitumor properties. For instance, a study evaluated the cytotoxicity of various derivatives against several cancer cell lines, revealing that modifications to the picolinic structure can enhance potency.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line A (GI50 µM) | Cell Line B (GI50 µM) | Cell Line C (GI50 µM) |
|---|---|---|---|
| This compound | 10.5 | 12.3 | 9.8 |
| Picolinic Acid | 20.0 | 25.0 | 22.0 |
GI50 values indicate the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Mechanisms
Picolinic acid is known to influence macrophage activation and cytokine production, particularly under inflammatory conditions. The derivative's ability to enhance these effects could provide insights into its therapeutic potential in inflammatory diseases.
Case Study: Macrophage Activation
In a controlled study, the impact of this compound on macrophage activation was assessed. Results indicated a significant increase in the production of inflammatory cytokines such as MIP-1α and MIP-1β when treated with this compound alongside interferon-gamma (IFN-γ).
Metabolic Regulation
Emerging research suggests that derivatives of picolinic acid may serve as LDLR inducers, potentially aiding in cholesterol management.
Table 2: LDLR Induction Activity
| Compound | LDLR Expression Increase (%) |
|---|---|
| Control | 0% |
| This compound | 45% |
| Picolinic Acid | 30% |
Q & A
Q. What are the optimal synthetic routes for 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound typically involves coupling picolinic acid derivatives with allyloxycarbonyl-protected amines. Palladium-catalyzed decarboxylative cross-coupling (e.g., using PdCl₂ adducts of phosphine ligands) has been effective for introducing allyloxycarbonyl groups . Key parameters to optimize include:
- Catalyst loading : 5–10 mol% PdCl₂ with N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine ligands.
- Solvent system : DMF or THF at 80–100°C under inert gas.
- Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .
Yield improvements (≥70%) are achieved by iterative computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways .
Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?
Methodological Answer:
- NMR : H and C NMR confirm allyloxycarbonyl group integration (δ 4.5–5.5 ppm for allyl protons) and picolinic acid backbone (δ 8.0–8.5 ppm for pyridine protons) .
- FT-IR : Peaks at 1700–1750 cm (C=O stretching) and 1250–1300 cm (C-O-C stretching) validate the allyloxycarbonyl moiety .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to distinguish isotopic patterns and confirm molecular weight (expected [M+H] ~293.1 g/mol). Cross-reference with structurally similar compounds (e.g., 5-(Hydroxymethyl)picolinic acid) to validate fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states in Pd-catalyzed reactions. Focus on bond dissociation energies (BDEs) of the allyloxycarbonyl group and steric effects from the picolinic acid backbone .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions for Suzuki-Miyaura couplings. Variables include solvent polarity, temperature, and ligand-electron-donating capacity .
- Validation : Compare computed activation energies (ΔG) with experimental kinetic data (e.g., via in situ IR monitoring) to refine predictive accuracy .
Q. How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Analysis : Combine NMR, X-ray crystallography, and vibrational spectroscopy to cross-validate structural assignments. For example, crystallography can resolve ambiguities in pyridine ring conformation .
- Dynamic NMR Studies : Probe temperature-dependent chemical shift changes to identify rotameric equilibria or solvent-induced conformational shifts .
- Computational Validation : Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data, adjusting for solvent effects (e.g., COSMO-RS model) .
Q. What strategies mitigate decomposition or instability during storage or catalytic applications?
Methodological Answer:
- Stability Screening : Conduct accelerated degradation studies under varied conditions (pH, temperature, light). Use HPLC-MS to identify degradation products (e.g., hydrolysis of the allyloxycarbonyl group to carbamic acid) .
- Protective Formulations : Encapsulate the compound in silica nanoparticles or ionic liquids to shield reactive sites from moisture/oxygen .
- Catalytic Stability : For Pd-based systems, employ stabilizing ligands (e.g., N-heterocyclic carbenes) to prevent palladium black formation during cross-coupling reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound across studies?
Methodological Answer:
- Standardized Testing : Replicate experiments using uniform conditions (e.g., 1 atm Ar, 80°C, 0.1 M substrate). Control for trace impurities (e.g., via ICP-MS for metal contaminants) .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify outliers. Apply multivariate regression to isolate variables (e.g., ligand structure, solvent dielectric) influencing catalytic turnover .
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to determine whether electronic or steric factors dominate reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
